N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
Description
This compound features a unique structural framework combining a piperidin-4-yl moiety linked to a 1,1-dioxidotetrahydrothiophen-3-yl group and a pyrrole-2-carboxamide substituted with a 4-fluorophenyl ring. The sulfone group (1,1-dioxidotetrahydrothiophen) enhances polarity and metabolic stability, while the 4-fluorophenyl substituent likely contributes to hydrophobic interactions in biological systems.
Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S/c21-16-3-1-14(2-4-16)15-11-19(22-12-15)20(25)23-17-5-8-24(9-6-17)18-7-10-28(26,27)13-18/h1-4,11-12,17-18,22H,5-10,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKDWQHAJCZYMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Structural Overview
The compound features a complex structure that includes:
- Pyrrole ring : Known for its role in various biological activities.
- Piperidine moiety : Often associated with enhanced bioactivity.
- Fluorophenyl group : Contributes to lipophilicity and binding affinity.
Research indicates that this compound acts primarily as an inhibitor of specific enzymes and receptors involved in critical biological pathways. Notably, it has demonstrated:
- Inhibition of Adenylyl Cyclase : A derivative of this compound was identified as a potent inhibitor of adenylyl cyclase in Giardia lamblia, suggesting potential applications in treating parasitic infections .
- Activation of GIRK Channels : Studies have shown that similar compounds can activate G protein-gated inwardly rectifying potassium (GIRK) channels, which play a significant role in neuronal signaling and cardiac function .
Antimicrobial Activity
The compound has shown promising results against drug-resistant strains of Mycobacterium tuberculosis (Mtb). A related pyrrole-2-carboxamide demonstrated:
- Minimum Inhibitory Concentration (MIC) : Values below 0.016 μg/mL against Mtb, indicating strong antimicrobial properties .
- Mechanism of Action : The compound targets the mycolic acid biosynthesis pathway by inhibiting the MmpL3 protein, crucial for the survival of Mtb .
Study 1: Inhibition of Giardia lamblia
A study demonstrated that the compound effectively inhibited the nucleotidyl cyclase enzyme in Giardia lamblia, showcasing a competitive inhibition mechanism. This finding is significant for developing new treatments for giardiasis, a common intestinal infection caused by this parasite .
Study 2: GIRK Channel Activation
Another investigation focused on the activation of GIRK channels. The compound exhibited nanomolar potency as a GIRK1/2 activator, with improved metabolic stability compared to traditional compounds. This suggests potential therapeutic applications in managing conditions like cardiac arrhythmias .
Comparative Biological Activity Table
Scientific Research Applications
Medicinal Chemistry
The compound has garnered interest due to its potential pharmacological activities, particularly in the development of therapeutic agents targeting various diseases. Its structural features indicate that it could serve as a scaffold for designing new drugs aimed at treating conditions such as:
- Cancer : The presence of the pyrrole ring is associated with various anticancer activities. Compounds with similar structures have shown promise in inhibiting tumor growth and metastasis by interfering with specific molecular pathways involved in cancer progression .
- Inflammatory Diseases : The compound's ability to modulate inflammatory pathways makes it a candidate for research into treatments for conditions like arthritis and other inflammatory disorders. Preliminary studies suggest that it may interact with key signaling pathways such as NF-κB, which plays a crucial role in inflammation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this structure. The heterocyclic nature of the compound may enhance its activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance:
- Antibacterial Properties : Similar derivatives have demonstrated significant antibacterial activity, which can be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes .
- Antifungal Properties : The compound's structural characteristics may also provide efficacy against fungal pathogens, making it a valuable candidate for developing new antifungal therapies .
Neurological Disorders
The unique combination of functional groups within the compound suggests potential applications in treating neurological disorders. Compounds with similar frameworks have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems:
- Neuroinflammation : By targeting inflammatory pathways in the brain, this compound may help mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide and its biological activity is crucial for optimizing its therapeutic potential. Research has shown that variations in substituents can significantly impact the compound's efficacy and selectivity:
| Structural Feature | Potential Impact on Activity |
|---|---|
| Tetrahydrothiophene Unit | Enhances interaction with biological targets |
| Piperidine Moiety | Modulates pharmacokinetics and bioavailability |
| Fluorophenyl Substituent | Increases binding affinity to specific receptors |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of reaction conditions to achieve high yields and purity:
- Key Steps : The synthetic route often includes the formation of the tetrahydrothiophene ring followed by coupling reactions to introduce the piperidine and pyrrole components. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are employed to confirm structure and purity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key motifs with other heterocyclic carboxamides and sulfone-containing derivatives. Below is a detailed analysis of structural and functional analogs from the evidence:
Structural Analogues with Piperidine and Sulfone Groups
- Compound 879565-27-2 (): Structure: N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide Comparison: Replaces the pyrrole core with a furan ring and introduces a benzamide group. The 4-fluorophenyl group is retained, but the absence of a piperidine linkage may reduce conformational flexibility compared to the target compound. Implications: The furan vs.
Piperidine-Linked Carboxamides
- (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide () :
- Structure: Features an indole-carboxamide core with a piperidin-4-yl-ethyl group.
- Comparison: The indole system (vs. pyrrole) increases aromatic surface area, enhancing hydrophobic interactions. The ethyl-piperidine linkage offers greater rotational freedom than the rigid tetrahydrothiophene dioxid-piperidine bridge in the target compound.
- Synthesis: Sodium hydroxide-mediated hydrolysis and DCM solvent use (shared with the target compound’s likely synthesis) .
Fluorinated Aromatic Derivatives
- Example 62 (): Structure: 2-(1-(4-amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Comparison: Retains a fluorophenyl group but incorporates a pyrazolo-pyrimidine-chromenone scaffold. The dual fluorine atoms may enhance metabolic stability, similar to the 4-fluorophenyl group in the target compound. Data: Molecular mass 560.2 g/mol (M+1), melting point 227–230°C .
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Piperidine-Sulfone Linkage: The target compound’s piperidine-sulfone bridge likely improves solubility over non-sulfonated analogs (e.g., ’s sulfonyl-containing herbicidal compound) while maintaining rigidity .
- Fluorophenyl vs. Other Aryl Groups: The 4-fluorophenyl group (shared with Example 62) may confer superior target binding compared to non-fluorinated analogs (e.g., ’s methoxybenzamide derivative) due to enhanced hydrophobic and electrostatic interactions .
- Heterocycle Impact : Pyrrole cores (target compound) vs. indole () or furan () influence electron density and steric bulk, affecting pharmacokinetic profiles.
Q & A
Q. What are the key synthetic pathways and purification methods for this compound?
The synthesis involves multi-step reactions, including condensation of piperidine derivatives with fluorophenyl-pyrrole intermediates. For example, similar compounds are synthesized via nucleophilic substitution and cyclization under controlled conditions (e.g., dichloromethane solvent, sodium hydroxide base) . Purification typically employs column chromatography (silica gel) and recrystallization, with HPLC validation (≥98% purity) to ensure homogeneity .
Q. How is structural validation performed to confirm the compound’s integrity?
Combined spectroscopic techniques are essential:
- NMR (¹H/¹³C) to verify substituent positions (e.g., fluorophenyl and piperidinyl groups).
- Mass spectrometry (ESI-TOF) for molecular weight confirmation.
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination, as demonstrated in related piperidine-carboxamide structures .
Q. What preliminary assays are recommended to assess biological activity?
Begin with in vitro binding assays (e.g., receptor affinity studies using radioligand displacement) and enzyme inhibition screens. Use cell viability assays (MTT or resazurin-based) to evaluate cytotoxicity. Dose-response curves (IC₅₀/EC₅₀) should be generated with triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. How can computational modeling optimize reaction design and predict pharmacokinetics?
Quantum chemical calculations (e.g., DFT for transition-state analysis) and molecular docking (to target proteins) guide synthetic routes and pharmacophore design. Tools like Gaussian or AutoDock integrate with experimental data to refine reaction conditions (e.g., solvent polarity, temperature) and predict ADMET properties (e.g., logP, metabolic stability) . For instance, reaction path search algorithms reduce trial-and-error experimentation by 30–50% .
Q. How should researchers resolve contradictions in biological activity across assays?
- Step 1: Validate assay conditions (e.g., pH, cofactors, cell line authenticity) to rule out technical variability.
- Step 2: Perform orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) to confirm target engagement.
- Step 3: Analyze structural analogs to identify SAR trends. For example, fluorophenyl substitutions may alter membrane permeability, explaining discrepancies between cell-free and cell-based assays .
Q. What methodologies improve the compound’s pharmacokinetic profile?
- Bioisosteric replacement : Replace the tetrahydrothiophene dioxide group with a sulfone or carbonyl bioisostere to enhance metabolic stability .
- Formulation optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to improve aqueous solubility, as seen in related carboxamide derivatives .
- In vivo PK studies : Employ LC-MS/MS for plasma concentration monitoring, with non-compartmental analysis to calculate clearance and half-life .
Q. How can experimental design (DoE) minimize resource use in process optimization?
Apply fractional factorial designs to screen critical variables (e.g., catalyst loading, reaction time). Response surface methodology (RSM) identifies optimal conditions with <20% of traditional experimentation. For example, a Central Composite Design (CCD) reduced reaction steps for a pyrazole-carboxamide analog from 8 to 5 while maintaining 90% yield .
Data Analysis and Reporting
Q. What statistical frameworks are robust for analyzing dose-response data?
Use nonlinear regression (e.g., GraphPad Prism) with the Hill equation to model sigmoidal curves. Report 95% confidence intervals for IC₅₀ values. For multiplexed assays (e.g., high-content screening), apply false discovery rate (FDR) corrections to minimize Type I errors .
Q. How should crystallographic data be interpreted to inform structural modifications?
Analyze bond lengths and angles (e.g., C=O in carboxamide: ~1.23 Å) to identify steric clashes or electronic mismatches. For example, a piperidinyl ring puckering (observed in ) may guide substitutions to reduce conformational strain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
